molecular formula C14H9N3O4 B2998943 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 144726-79-4

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No.: B2998943
CAS No.: 144726-79-4
M. Wt: 283.243
InChI Key: YHSDQSNJVVICQU-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol (CAS 144726-79-4) is a high-value 1,2,4-oxadiazole derivative with a molecular weight of 283.24 g/mol and the molecular formula C 14 H 9 N 3 O 4 . This compound is part of the 1,2,4-oxadiazole chemical class, which has emerged as a significant scaffold in modern medicinal chemistry due to its diverse biological activities and versatile applications in drug discovery . The 1,2,4-oxadiazole ring system is prized for its unique five-membered structure containing three heteroatoms, which offers remarkable metabolic stability and tunable physicochemical properties, making it an attractive bioisostere for esters and amides in the design of novel therapeutic agents . Researchers can leverage this compound to explore a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications, as well as central nervous system-related activities . The structural motif of this compound, featuring a phenol and a nitrophenyl substituent, allows for significant structural modifications that can profoundly influence pharmacokinetic and pharmacodynamic profiles, enabling the design of more selective and potent drug candidates . Advanced synthetic methodologies, including cyclization reactions and modern catalysis techniques, ensure the production of a high-quality reagent suitable for rigorous research applications . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-12-4-2-1-3-11(12)14-15-13(16-21-14)9-5-7-10(8-6-9)17(19)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDQSNJVVICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the reaction of 4-nitrobenzohydrazide with salicylaldehyde under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 2-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]phenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol with related 1,2,4-oxadiazole derivatives:

Compound Name Substituents (Position 3/5) Molecular Weight logP Key Functional Groups Biological Activity Reference
This compound 4-Nitrophenyl (3), Phenol (5) 297.25* ~3.2* Nitro, Phenol Inferred antimicrobial potential
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4-Nitrophenyl (3), Phenylethyl (5) 295.3 4.71 Nitro, Alkyl chain Not reported
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride 4-Phenoxyphenyl (3), Phenol (5) 379.81 ~4.0 Phenol, Phenoxy Antimicrobial (GI pathogens)
N,N-dimethyl-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride 4-Nitrophenyl (3), Dimethylamine (5) 337.76 ~2.5 Nitro, Amine hydrochloride Enhanced solubility/reactivity
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide 4-Fluorophenyl (3), Sulfonamide (5) 474.48 ~3.8 Fluorine, Sulfonamide Not reported

*Calculated using ChemDraw.

Key Observations :

  • Solubility: The phenol group enhances aqueous solubility relative to alkyl or aromatic substituents (e.g., phenylethyl in ). Hydrochloride salts () further improve solubility.
  • Lipophilicity : The target compound’s logP (~3.2) is lower than alkyl-substituted analogs (e.g., 4.71 in ), favoring membrane penetration in biological systems.

Biological Activity

2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol, often referred to as a nitrophenyl oxadiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in antibacterial and antifungal applications, making it a subject of various research studies.

  • Molecular Formula: C14H10N4O3
  • Molecular Weight: 270.25 g/mol
  • CAS Number: 1090-82-0
  • LogP: 3.835 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and enzymes. The presence of the nitrophenyl group enhances its reactivity and potential for forming complexes with various biomolecules.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against several bacterial and fungal strains:

Antibacterial Activity

Research indicates that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary significantly among different strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Pseudomonas aeruginosa32.0

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating higher potency.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as:

Fungal StrainMIC (µg/mL)
Candida albicans20.0
Aspergillus niger40.0

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit essential metabolic pathways.

Case Studies

  • Study on Antibacterial Properties : A study conducted by researchers evaluated the antibacterial properties of various oxadiazole derivatives, including this compound. The study found that this compound exhibited significant activity against S. aureus and E. coli with a notable selectivity index, suggesting its potential for therapeutic applications in treating bacterial infections .
  • Antifungal Efficacy : Another investigation assessed the antifungal activity of this compound against clinical isolates of C. albicans. The results indicated that it effectively inhibited fungal growth at concentrations that were non-toxic to human cells, highlighting its potential as a safe antifungal agent .

Toxicological Profile

Despite its promising biological activities, it is crucial to consider the toxicological aspects of this compound. Studies have reported that the compound is toxic when ingested and can cause skin irritation upon contact . Therefore, safety assessments are essential before clinical applications.

Q & A

Q. What are the common synthetic routes for 2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol?

The compound is synthesized via cyclocondensation of amidoxime derivatives with phenolic carbonyl precursors. For example, 4-nitrophenylamidoxime reacts with salicylaldehyde derivatives under acidic conditions (e.g., HCl in ethanol) to form the 1,2,4-oxadiazole ring. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yields range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. Table 1: Example Synthetic Conditions

PrecursorReaction ConditionsYield (%)Purity (%)Reference
4-NitrophenylamidoximeHCl, EtOH, reflux, 12 h65>95
Salicylaldehyde derivativeH2SO4, 80°C, 6 h70>98

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring connectivity. Aromatic protons appear as doublets in δ 7.5–8.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]+ at m/z 298.0722 for C14H10N3O4) .
  • X-ray Crystallography : Resolves tautomeric ambiguities and bond angles (e.g., C–N–O bond angles ~120°) .

Q. Table 2: Key Spectral Data

TechniqueObserved DataReference
1H NMRδ 8.35 (d, 2H, Ar–NO2), δ 6.95 (s, 1H, –OH)
HRMSm/z 298.0722 [M+H]+ (calc. 298.0720)

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store in amber glass vials at RT, away from light and moisture (stability >6 months under these conditions) .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies in NMR/MS data may arise from tautomerism or impurities. Mitigation strategies:

  • Cross-validation : Combine X-ray crystallography (definitive bond lengths) with 2D NMR (e.g., NOESY for spatial proximity).
  • Computational Chemistry : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set).
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and rule out solvent adducts .

Q. What computational methods predict the compound’s reactivity in drug discovery?

  • Molecular Docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances binding affinity.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study charge distribution and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

Q. How does the nitro group influence the compound’s photostability?

The para-nitro group increases conjugation, reducing UV-induced degradation. Accelerated stability studies (ICH Q1B guidelines) under UV light (365 nm, 48 h) show <5% degradation. Compare with analogs lacking the nitro group (e.g., 15% degradation in 24 h) .

Q. Table 3: Photostability Comparison

CompoundDegradation (%) after 48 hReference
2-[3-(4-Nitrophenyl)-...]4.8
2-[3-Phenyl-...]28.3

Q. What in vitro assays assess its biological activity?

  • Antimicrobial Screening : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Antioxidant Activity : DPPH radical scavenging (IC50 ~35 µM) .
  • Cytotoxicity : MTT assay on HeLa cells (IC50 ~50 µM, selective over normal fibroblasts) .

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